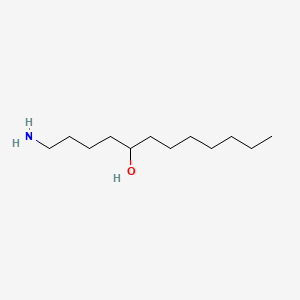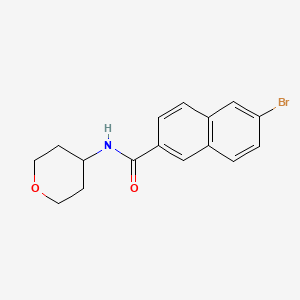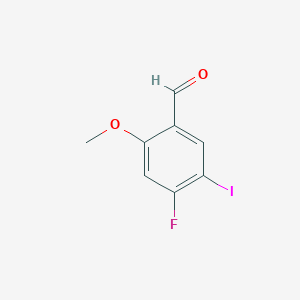
4-Fluoro-5-iodo-2-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-5-iodo-2-methoxybenzaldehyde is an important organic compound used as an intermediate in various chemical syntheses. It is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzaldehyde core. This compound is valuable in the field of organic chemistry due to its reactivity and versatility in forming complex molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-iodo-2-methoxybenzaldehyde typically involves multi-step reactions. One common method includes the following steps:
Friedel-Crafts Acylation:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .
化学反応の分析
Types of Reactions
4-Fluoro-5-iodo-2-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-Fluoro-5-iodo-2-methoxybenzoic acid.
Reduction: Formation of 4-Fluoro-5-iodo-2-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
4-Fluoro-5-iodo-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for research purposes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and dyestuffs
作用機序
The mechanism of action of 4-Fluoro-5-iodo-2-methoxybenzaldehyde involves its reactivity towards various chemical reagents. The presence of electron-withdrawing fluorine and iodine atoms, along with the electron-donating methoxy group, makes the benzaldehyde core highly reactive. This reactivity allows it to participate in electrophilic aromatic substitution, nucleophilic addition, and other reactions, leading to the formation of diverse products .
類似化合物との比較
Similar Compounds
2-Fluoro-5-iodo-4-methoxybenzaldehyde: Similar structure but different positioning of the functional groups.
5-Fluoro-2-methoxybenzaldehyde: Lacks the iodine atom, making it less reactive in certain reactions.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of fluorine and iodine, used widely in the flavor and fragrance industry.
Uniqueness
4-Fluoro-5-iodo-2-methoxybenzaldehyde is unique due to the combination of fluorine, iodine, and methoxy groups, which impart distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating complex molecules that are not easily accessible through other routes .
特性
分子式 |
C8H6FIO2 |
|---|---|
分子量 |
280.03 g/mol |
IUPAC名 |
4-fluoro-5-iodo-2-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6FIO2/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-4H,1H3 |
InChIキー |
AGEZCXMRMQABFN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C=O)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


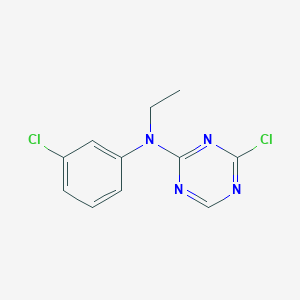

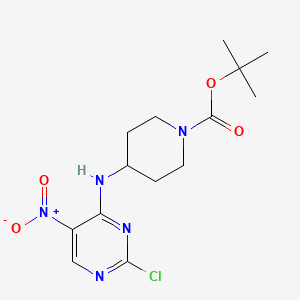
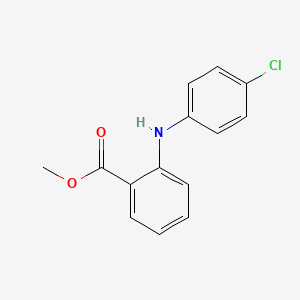
![tert-butyl[(2-ethyl-3,4-dihydro-2H-pyran-2-yl)methoxy]dimethylsilane](/img/structure/B13887937.png)

![N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine](/img/structure/B13887946.png)


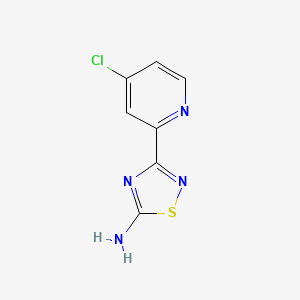
![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)
![5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine](/img/structure/B13887993.png)
